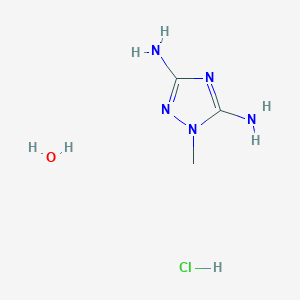
1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate is a chemical compound with the molecular formula C3H7N5·HCl·H2O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate typically involves the reaction of 1-methyl-1H-1,2,4-triazole-3,5-diamine with hydrochloric acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrate form. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .
Analyse Des Réactions Chimiques
1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole oxides.
Reduction: It can be reduced under specific conditions to yield different triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an antitumor agent in the treatment of epigenetically-based diseases.
Industry: The compound is used as a corrosion inhibitor for metals like copper.
Mécanisme D'action
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate involves its interaction with specific molecular targets. As a DNA synthesis inhibitor, it binds to and inhibits the activity of enzymes involved in DNA replication. This inhibition disrupts the normal cellular processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-1,2,4-triazole-3,5-diamine hydrochloride hydrate can be compared with other triazole derivatives, such as:
3,5-Diamino-1,2,4-triazole: Similar in structure but lacks the methyl group and hydrochloride hydrate, making it less soluble in water.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a carboxylate group instead of amino groups, leading to different chemical reactivity and applications. The uniqueness of this compound lies in its specific functional groups and hydrate form, which confer distinct chemical properties and biological activities.
Propriétés
IUPAC Name |
1-methyl-1,2,4-triazole-3,5-diamine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH.H2O/c1-8-3(5)6-2(4)7-8;;/h1H3,(H4,4,5,6,7);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOSPHVPGQNYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)N)N.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














